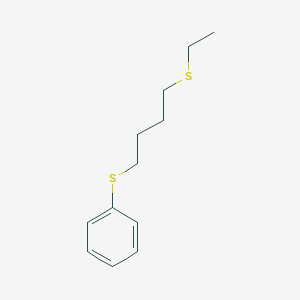

4-Ethylsulfanylbutylsulfanylbenzene

Description

Foundational Concepts of Organosulfur Chemistry and Thioether Compounds

Organosulfur chemistry, a significant branch of organic chemistry, focuses on the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are integral to various fields, including biochemistry, materials science, and pharmaceuticals. fiveable.menih.gov Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. wikipedia.orgadcmastuana.org Structurally analogous to ethers, with a sulfur atom replacing the oxygen atom, thioethers exhibit distinct chemical properties. wikipedia.org The C-S bond is longer and weaker than the C-C bond, influencing the reactivity of these compounds. wikipedia.org

Unlike their ether counterparts, thioethers possess a less polar C-S bond, resulting in lower boiling points and reduced water solubility. wikipedia.org The sulfur atom in a thioether has lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows thioethers to participate in a variety of chemical reactions, including alkylation to form sulfonium salts and oxidation to sulfoxides and sulfones. adcmastuana.org The synthesis of thioethers can be achieved through several methods, most commonly by the alkylation of thiols. wikipedia.org However, due to the malodorous nature of thiols, alternative thiol-free synthetic routes are an active area of research. mdpi.comacs.orgnih.gov

The Broader Significance of Aryl Alkyl Thioethers in Chemical Science

Aryl alkyl thioethers, which feature both an aromatic ring and an alkyl group attached to the sulfur atom, are a particularly important subclass of thioethers. acs.org This structural motif is present in numerous natural products, pharmaceuticals, and functional materials. acs.orgjst.go.jp The presence of the aryl group can influence the electronic properties of the sulfur atom, and the compound as a whole, leading to diverse applications.

In medicinal chemistry, the aryl alkyl thioether moiety is a key structural component in various therapeutic agents. Its incorporation can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, in materials science, these compounds are investigated for their potential in the development of organic conductors, semiconductors, and polymers with unique optical and electronic properties. rsc.org The synthesis of aryl alkyl thioethers has traditionally been accomplished through transition metal-catalyzed cross-coupling reactions between aryl halides and thiols. jst.go.jp However, ongoing research focuses on developing more efficient, sustainable, and odorless synthetic methodologies. mdpi.comnih.govresearchgate.net

Research Rationale and Focus on 4-Ethylsulfanylbutylsulfanylbenzene within Contemporary Chemical Research

Within the broad class of aryl alkyl thioethers, specific compounds with tailored structures are of interest for their potential in specialized applications. This compound is one such compound that has garnered attention in chemical research. The rationale for focusing on this particular molecule stems from its unique structural features: a phenyl ring substituted with a butyl chain that incorporates two sulfur atoms, terminating in an ethyl group.

This specific arrangement of atoms suggests potential applications in areas such as:

Coordination Chemistry: The presence of two sulfur atoms makes it a potential bidentate ligand for transition metals, with applications in catalysis and materials science.

Materials Science: The combination of an aromatic ring and a flexible alkyl chain with sulfur atoms could lead to interesting properties in liquid crystals or polymers.

Organic Synthesis: As a functionalized building block, it could be utilized in the synthesis of more complex molecules with specific properties.

Detailed research into this compound would involve its synthesis, purification, and characterization using various spectroscopic and analytical techniques. Subsequent investigations would then explore its chemical reactivity and physical properties to evaluate its potential for the aforementioned applications.

Properties

IUPAC Name |

4-ethylsulfanylbutylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-2-13-10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGLRJDOTWWXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylsulfanylbutylsulfanylbenzene and Analogous Aryl Alkyl Thioethers

Carbon-Sulfur Bond Forming Reactions: A Comprehensive Overview

The construction of the aryl-sulfur bond in compounds like 4-Ethylsulfanylbutylsulfanylbenzene is predominantly achieved through two major classes of reactions: nucleophilic substitution and transition metal-catalyzed cross-coupling. These methods offer versatile pathways to a wide array of aryl alkyl thioethers, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic Substitution Approaches (SN2 and SNAr Mechanisms)

Nucleophilic substitution reactions represent a fundamental approach to C–S bond formation. In the context of synthesizing aryl alkyl thioethers, the SNAr (Nucleophilic Aromatic Substitution) mechanism is particularly relevant. This pathway involves the attack of a sulfur nucleophile on an activated aromatic ring, leading to the displacement of a leaving group.

The SNAr mechanism typically proceeds in a two-step addition-elimination sequence. A nucleophile, in this case, a thiolate anion (RS⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored, yielding the desired aryl thioether. acsgcipr.org For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. acsgcipr.org

A common and direct method for the synthesis of aryl alkyl thioethers via the SNAr mechanism is the reaction of an electron-deficient aryl halide with an appropriate thiol in the presence of a base. acsgcipr.org The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which then attacks the aryl halide.

Typical substrates for this reaction are aryl fluorides and chlorides, as fluorine and chlorine are effective leaving groups in activated systems. acsgcipr.org The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the thiolate salt and enhance the nucleophilicity of the anion.

A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃) and organic bases like triethylamine (Et₃N). nih.gov For less reactive aryl halides or weakly nucleophilic thiols, a stronger base may be necessary to ensure complete deprotonation of the thiol. acsgcipr.org

The following table provides examples of SNAr reactions between aryl halides and thiols to form aryl thioethers, illustrating the scope of the reaction with respect to the activating group on the aromatic ring.

| Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrochlorobenzene | 1-Dodecanethiol | t-BuOK | DMF | 0 | 98 |

| 2,4-Dinitrochlorobenzene | Ethanethiol | K₂CO₃ | DMF | Room Temp | 95 |

| 4-Cyanofluorobenzene | Propanethiol | K₂CO₃ | DMSO | 80 | 92 |

| 2-Chloropyridine | 1-Hexanethiol | NaH | THF | 60 | 85 |

This table presents illustrative data compiled from various sources on SNAr reactions for the synthesis of analogous aryl alkyl thioethers.

The efficiency of SNAr reactions for thioether synthesis can be significantly enhanced by the addition of certain reaction modifiers, most notably crown ethers. Crown ethers are cyclic polyethers that can selectively complex with specific metal cations. youtube.com In the context of SNAr reactions involving alkali metal thiolates (e.g., potassium thiolate), crown ethers can play a crucial role.

For instance, 18-crown-6 ether has an internal cavity size that is ideal for complexing the potassium cation (K⁺). jst.go.jp By sequestering the potassium ion, the crown ether effectively liberates the thiolate anion from its ion pair. youtube.com This "naked" thiolate anion is a much more potent nucleophile, leading to a significant increase in the reaction rate. youtube.com This strategy is particularly beneficial when dealing with less reactive aryl halides that lack strong electron-withdrawing activation. The use of 18-crown-6 ether has been shown to successfully promote the conversion of aryl fluorides with weaker electron-withdrawing substituents to their corresponding thioethers. jst.go.jp

The table below demonstrates the impact of a crown ether on the yield of an SNAr reaction.

| Aryl Halide | Thiol | Base | Additive | Solvent | Temperature (°C) | Yield (%) |

| 3-Fluorochlorobenzene | 1-Dodecanethiol | t-BuOK | None | DMF | 25 | No Reaction |

| 3-Fluorochlorobenzene | 1-Dodecanethiol | t-BuOK | 18-Crown-6 Ether | DMF | 25 | 99 |

This table illustrates the significant rate enhancement provided by the addition of a crown ether in an SNAr reaction for the synthesis of an analogous aryl alkyl thioether. jst.go.jp

Decarboxylative and Dehydrogenative Functionalization Routes

Recent advancements in organic synthesis have led to the development of novel methods for forming C-S bonds through decarboxylative and dehydrogenative pathways. These strategies offer alternative and often more sustainable routes to aryl thioethers.

The decarbonylation of thioesters has been established as a viable method for the synthesis of aryl thioethers. This approach is advantageous as it often utilizes readily available carboxylic acids as precursors to the thioesters. nih.gov Both palladium and nickel catalysts have proven effective in mediating this transformation. nih.govacs.org The reaction proceeds through the oxidative addition of the thioester C-S bond to the metal center, followed by decarbonylation and reductive elimination to furnish the aryl thioether. nih.gov This method is notable for proceeding under base-free conditions and without the need for external thiol nucleophiles. nih.gov

Concurrent reports in 2018 highlighted the feasibility of catalytic decarbonylative synthesis of thioesters to produce aryl thioethers with a broad scope. nih.gov The catalytic systems employed were complementary, utilizing either palladium or nickel catalysts with various phosphine ligands and reaction conditions. nih.gov For instance, catalyst systems such as Pd[(P(o-tol)₃]₂/PAd₂Bn in toluene at 150 °C, Ni(cod)₂/PCy₃ in p-xylene at 130 °C, and Ni(dppp)Cl₂/Na₂CO₃ in dioxane at 160 °C have been reported. nih.gov

A novel and versatile strategy for the synthesis of thioethers involves the activation and functionalization of the C(aryl)–C(OH) bond of aryl alcohols. nih.govrsc.orgrsc.org This approach is particularly significant as it has the potential to utilize renewable feedstocks like lignin, which is rich in C(aryl)–C(OH) bonds. nih.govrsc.org

This transformation is achieved through a cooperative process of oxygenation and decarboxylative functionalization, often catalyzed by copper salts with oxygen as a benign oxidant. nih.govrsc.org The reaction proceeds by the oxidative cleavage of the C(alkyl)–C(OH) bond of the alcohol, leading to an aryl acid intermediate. nih.govrsc.org Subsequent decarboxylative functionalization via C(aryl)–C activation results in the formation of the desired thioether. nih.govrsc.org

A detailed mechanistic study revealed that the process involves the dehydrogenation of the alcohol to a ketone, cleavage of the C(CO)–C bond of the ketone to an aldehyde, and oxidation of the aldehyde to a carboxylic acid, followed by a decarboxylative thioetherification of the acid intermediate. nih.gov A diverse range of aryl alcohol substrates can be effectively converted into their corresponding thioethers, arenes, and other arylated products in excellent yields using this methodology. nih.govrsc.orgrsc.orgresearchgate.net

Radical-Mediated and Conjugate Addition Processes

Radical-mediated reactions and conjugate additions represent important strategies for the synthesis of thioethers, offering alternative disconnection approaches to traditional methods. acsgcipr.org

Radical processes, such as the thiol-ene and thiol-yne reactions, involve the addition of a thiyl radical across a double or triple bond. acsgcipr.orgthieme-connect.de The thiol-ene reaction can be initiated either photochemically or thermally and typically results in an anti-Markovnikov addition, leading to linear thioethers. thieme-connect.de While highly efficient, a drawback of the free-radical mediated thiol-ene reaction with electron-deficient alkenes is the potential for oligomerization. thieme-connect.de

Conjugate addition, specifically the Thiol-Michael addition, is a highly atom-efficient method for constructing thioethers. acsgcipr.org This reaction involves the 1,4-addition of a thiol or thiolate to an activated alkene or alkyne, where the activating group is typically an electron-withdrawing group like a ketone, ester, or nitrile. acsgcipr.org This process can often be performed under catalyst-free conditions in water, highlighting its green chemistry credentials. acsgcipr.org

A transition-metal-free, radical-based acetamidosulphenylation of alkenes has also been reported, providing a direct route to acetamidosulfide derivatives with high regioselectivity. organic-chemistry.org Furthermore, visible-light-absorbing transition metal photocatalysts can initiate the anti-Markovnikov hydrothiolation of olefins by generating key thiyl radical intermediates. organic-chemistry.org

Exploration of Elemental Sulfur and Disulfides as Sulfur Sources

In the quest for more sustainable and atom-economical synthetic methods, elemental sulfur and disulfides have been explored as alternative sulfur sources for the synthesis of thioethers. rsc.org Thiols are known for their strong odor and high toxicity, making thiol-free alternatives highly desirable. rsc.org

Elemental sulfur (S₈) is an abundant, non-toxic, and odorless sulfur source. researchgate.net A novel method for synthesizing thioesters directly from feedstock chemicals and elemental sulfur has been developed, utilizing a mild, atom- and step-economical catalytic strategy. organic-chemistry.org This process involves a direct photocatalyzed hydrogen atom transfer (HAT) to generate carbonyl thiyl radical intermediates, which then undergo a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur. organic-chemistry.org

Disulfides can also serve as a sulfur source in the synthesis of thioethers. For instance, in the C(aryl)–C(OH) bond activation and thioetherification from aryl alcohols, diphenyldisulfane can be used as the sulfur source in a copper-catalyzed reaction. nih.gov

Advanced Synthetic Strategies Towards this compound

While specific synthetic routes to this compound are not extensively detailed in the provided context, the advanced strategies for analogous aryl alkyl thioethers can be applied to its synthesis. These methods focus on creating the key aryl-sulfur and alkyl-sulfur bonds.

Modern cross-coupling reactions catalyzed by transition metals like palladium, nickel, and copper are central to the formation of the aryl-S bond. acsgcipr.org Nickel-catalyzed decarbonylative thioetherification of a suitable carboxylic acid with an appropriate thiol represents a plausible and efficient route. researchgate.net Similarly, the nickel-catalyzed thiolation of an aryl nitrile could be employed. nih.gov

The formation of the alkyl-sulfur bonds can be achieved through classical Sₙ2 reactions where a thiolate displaces a leaving group on an alkyl chain. acsgcipr.org Radical-mediated thiol-ene reactions offer another powerful tool for constructing the alkyl thioether moiety, particularly for creating the butylsulfanyl chain through the addition of a thiol to an appropriate alkene. acsgcipr.orgthieme-connect.de

Conjugate addition reactions, or Michael additions, provide a highly efficient means of forming C-S bonds. acsgcipr.orgacsgcipr.org A strategy for synthesizing this compound could involve the conjugate addition of a thiol to an activated alkene.

Furthermore, the innovative use of aryl alcohols as arylating agents through C(aryl)-C(OH) bond activation presents a novel and potentially more sustainable approach. nih.govrsc.orgrsc.org This method, catalyzed by copper, could be adapted for the synthesis of the target molecule.

The exploration of elemental sulfur and disulfides as sulfur sources offers an atom-economical and environmentally benign alternative to traditional thiol-based methods. rsc.orgorganic-chemistry.org A photocatalyzed three-component coupling involving an appropriate aldehyde, alkene/alkyne, and elemental sulfur could be a viable synthetic pathway. organic-chemistry.org

A summary of potential catalytic systems for the synthesis of aryl alkyl thioethers, which could be adapted for this compound, is presented in the table below.

| Catalyst System | Reactants | Product | Reference |

| Ni(OAc)₂/PⁿBu₃ or Ni(OAc)₂/dppb | Aryl thioester | Aryl thioether | elsevierpure.com |

| Ni(cod)₂/dcypt/Zn | Aromatic ester, 2-pyridyl sulfide (B99878) | Aryl thioether | nih.gov |

| CuSO₄/1,10-phenanthroline | Aryl alcohol, Diphenyldisulfane | Aryl thioether | nih.govrsc.org |

| Photocatalyst (e.g., TBADT) | Aldehyde, Alkene/Alkyne, Elemental Sulfur | Thioester (precursor to thioether) | organic-chemistry.org |

Multicomponent Reactions and Cascade Processes

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single pot to form a final product that incorporates portions of all reactants. A notable example is a copper-catalyzed three-component reaction for synthesizing aryl alkyl thioethers from aryldiazonium salts, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides. organic-chemistry.orgorganic-chemistry.org This method avoids the use of malodorous thiols by employing DABSO as a stable, solid sulfur source. organic-chemistry.org Optimal yields have been achieved using a copper catalyst in combination with zinc and tetrabutylammonium bromide (TBAB) in acetonitrile. organic-chemistry.org The reaction demonstrates good tolerance for various functional groups. organic-chemistry.orgorganic-chemistry.org

Another innovative multicomponent approach enables the site-selective, metal-free formation of a meta-C–S bond on anilines. acs.org This one-pot reaction utilizes N-protected anilines, carbon disulfide, and various amines to produce S-aryl dithiocarbamates, which are valuable precursors that can be converted to thioethers. acs.org The strategy is notable for its broad scope and amenability to late-stage functionalization of complex molecules. acs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Thioetherification | Aryldiazonium salt, DABSO, Alkyl bromide | Cu₂O, Zn, TBAB, Acetonitrile, 130°C | Thiol-free, good functional group tolerance. | organic-chemistry.org |

| Metal-Free C-S Bond Formation | N-protected aniline, Carbon disulfide, Amine | PIDA, 0°C to room temperature | Forms precursors (dithiocarbamates), high regioselectivity (meta). | acs.org |

Cascade Processes: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. A reported cascade reaction for forming functionalized thioethers begins with α-aryl vinyl or propargyl sulfonium salts and carbon nucleophiles. researchgate.net The process is initiated by a Michael addition of the nucleophile to the sulfonium salt, which is followed by subsequent rearrangements to yield functionalized benzyl and homoallyl thioethers in good yields. researchgate.net This methodology is scalable and produces interesting building blocks for more complex molecular synthesis. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Paradigms

Selectivity is a cornerstone of modern synthetic chemistry, allowing for the precise construction of complex molecules by controlling which functional groups react (chemoselectivity), at what position (regioselectivity), and with what spatial orientation (stereoselectivity).

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. Many modern methods for aryl alkyl thioether synthesis exhibit excellent chemoselectivity. For instance, the use of xanthates as thiol surrogates in reactions with alkyl and aryl halides shows broad functional group tolerance, allowing for the synthesis of complex thioethers without the need for protecting groups. mdpi.comresearchgate.net Similarly, copper-catalyzed three-component reactions are compatible with a wide range of functional groups on the starting materials. organic-chemistry.org

Regioselectivity : This is the control of the position at which a chemical bond is formed. A prime example is the previously mentioned metal-free multicomponent reaction that installs a C–S bond exclusively at the meta-position of anilines. acs.org In transition-metal-catalyzed cross-coupling reactions, regioselectivity is typically dictated by the position of a leaving group (like a halide) on the aromatic ring. acsgcipr.orgmdpi.com

Stereoselectivity : The control of the three-dimensional arrangement of atoms is crucial, particularly in pharmaceutical synthesis. While simple aryl alkyl thioethers are often achiral, stereoselectivity becomes critical when chiral centers are present in the alkyl chain or when the sulfur atom itself becomes a stereocenter (e.g., in sulfoxides). The development of new synthetic methods often focuses on achieving high stereoselectivity, for example, through the use of chiral catalysts or auxiliaries to produce specific enantiomers of the target molecule. mdpi.com

Sustainable Approaches in Aryl Alkyl Thioether Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. Key sustainable strategies in aryl alkyl thioether synthesis include the use of thiol-free reagents, catalysis with earth-abundant metals, and innovative activation methods.

A significant advancement in sustainable thioether synthesis is the avoidance of volatile and malodorous thiols, which are also prone to oxidation. researchgate.netnih.gov One of the most effective strategies is the use of xanthate salts (ROCS₂K) as odorless, stable, and low-cost thiol surrogates. mdpi.comresearchgate.netnih.gov These reagents can react with aryl and alkyl halides, often under transition-metal-free conditions, to generate the desired thioethers. researchgate.net This approach has been successfully applied to a broad scope of substrates with good functional group tolerance and selectivity. mdpi.comresearchgate.net Other thiol-free sulfur sources include tetramethylthiourea, which can be used in photochemical organocatalytic protocols, and DABSO, used in multicomponent reactions. organic-chemistry.orgnih.gov

| Approach | Example Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Thiol-Free Reagents | Xanthates, DABSO, Tetramethylthiourea | Avoids the use of foul-smelling and air-sensitive thiols by using stable, odorless surrogates. | organic-chemistry.orgmdpi.comnih.govnih.gov |

| Base Metal Catalysis | Copper (Cu), Iron (Fe), Nickel (Ni) | Replaces expensive and less abundant precious metals like Palladium (Pd) with greener alternatives. | acsgcipr.org |

| Alternative Activation | C-H and C-O Bond Activation | Uses unfunctionalized or readily available starting materials (e.g., phenols, aryl alcohols) instead of aryl halides, improving atom economy. | acsgcipr.orgnih.gov |

| Photochemical Methods | Visible light, Organocatalysts | Uses light as a mild and sustainable energy source, often enabling reactions under ambient conditions. | nih.gov |

There is also a significant drive to replace precious metal catalysts like palladium with more sustainable and cost-effective base metals such as copper, nickel, or iron. acsgcipr.org Copper, in particular, has been shown to be a versatile catalyst for C-S bond formation. nih.govacs.org Furthermore, strategies such as C-H and C-O bond activation are being developed to avoid the use of pre-halogenated aromatic compounds, which improves atom economy and reduces halogenated waste. acsgcipr.org For instance, aryl alcohols, which can potentially be derived from renewable resources like lignin, have been used as arylation reagents for thioether synthesis through a copper-catalyzed C(aryl)-C(OH) bond activation. nih.gov Finally, photochemical methods that utilize visible light provide a mild and green alternative to high-temperature reactions, as demonstrated in an organocatalytic protocol that synthesizes thioethers from inexpensive alcohols and aryl chlorides. nih.gov

Advanced Spectroscopic Characterization Techniques for 4 Ethylsulfanylbutylsulfanylbenzene Structural Elucidation

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

A comprehensive search for FT-IR and Raman spectra of 4-Ethylsulfanylbutylsulfanylbenzene did not yield any results. libretexts.orglibretexts.orgvscht.czscielo.org.mxresearchgate.netlibretexts.orgresearchgate.netresearchgate.net Typically, FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "fingerprint" of a molecule. libretexts.orgvscht.cz For this compound, one would expect to observe characteristic vibrational modes.

Expected FT-IR/Raman Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-S | 800-600 | Stretching |

| CH₂ | 1485-1445 | Bending (Scissoring) |

| CH₃ | 1470-1435 & 1380-1370 | Bending (Asymmetrical & Symmetrical) |

Without experimental spectra, it is impossible to confirm these assignments or discuss the specific vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Correlational Studies of this compound

No ¹H, ¹³C, or 2D NMR spectra for this compound are available in the surveyed literature. rsc.orgrsc.orghmdb.caharvard.eduhmdb.cawikipedia.orgoregonstate.eduyoutube.comyoutube.comchemicalbook.com NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule.

Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR (in CDCl₃):

Aromatic protons: δ 7.2-7.4 ppm (multiplet)

-S-CH₂- (butyl chain): δ 2.5-2.9 ppm (triplets)

-CH₂- (internal, butyl chain): δ 1.5-1.8 ppm (multiplets)

-S-CH₂- (ethyl group): δ 2.5-2.7 ppm (quartet)

-CH₃ (ethyl group): δ 1.2-1.4 ppm (triplet)

¹³C NMR (in CDCl₃):

Aromatic C-S: δ 135-140 ppm

Aromatic C-H: δ 125-130 ppm

-S-CH₂- (butyl chain): δ 30-35 ppm

-CH₂- (internal, butyl chain): δ 25-30 ppm

-S-CH₂- (ethyl group): δ 25-30 ppm

-CH₃ (ethyl group): δ 10-15 ppm

2D NMR experiments like COSY and HSQC would be necessary to confirm the connectivity between these protons and carbons, but no such data has been published. wikipedia.orgyoutube.com

Mass Spectrometry Techniques: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Fragmentation Analysis

There are no published HR-ESI-MS or fragmentation analysis studies for this compound. nih.govnih.govelsevierpure.comyoutube.comuvic.ca This technique is crucial for determining the exact molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. In a hypothetical scenario, the protonated molecule [M+H]⁺ would be observed, and its fragmentation would likely involve cleavages of the C-S and C-C bonds of the butyl and ethyl chains.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Spectroscopic Investigations

No UV-Vis or fluorescence spectra for this compound could be found. msu.edumasterorganicchemistry.comlibretexts.orgrsc.orgmdpi.comnih.gov The benzene (B151609) ring in the molecule would be expected to absorb in the UV region. The presence of the sulfur substituents might cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. libretexts.org Fluorescence spectroscopy could potentially provide information about the molecule's excited state properties, but without experimental data, no analysis is possible. rsc.orgmdpi.combiophysics.orgnih.govnih.gov

X-ray Crystallography and Single Crystal Diffraction Analysis (if applicable to this compound)

There is no evidence to suggest that this compound has been crystallized and analyzed by X-ray diffraction. nih.govnih.govyoutube.combondxray.orgyoutube.com This technique would provide the definitive three-dimensional structure of the molecule in the solid state. nih.gov The process requires growing a suitable single crystal, which can be a significant challenge. nih.gov

Correlative Spectroscopy for Comprehensive Structural Assignment of this compound

Due to the complete lack of individual spectroscopic datasets (NMR, MS, IR, etc.), a correlative approach to the comprehensive structural assignment of this compound cannot be performed. Such an approach relies on integrating the complementary information provided by each technique to build a complete and unambiguous picture of the molecular structure.

Chemical Transformations and Reactivity Profiles of 4 Ethylsulfanylbutylsulfanylbenzene

Oxidation Chemistry: Pathways to Sulfoxides and Sulfones

The sulfur atoms in 4-Ethylsulfanylbutylsulfanylbenzene can be selectively oxidized to form the corresponding sulfoxides and sulfones. The chemoselectivity of this oxidation is dependent on the nature of the oxidizing agent and the reaction conditions. Generally, the sulfur atom of the arylethylsulfanyl group is more susceptible to oxidation than the butylsulfanyl sulfur due to the influence of the aromatic ring.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), and ozone (O₃) can be employed for these transformations. masterorganicchemistry.com The reaction typically proceeds in a stepwise manner, with the formation of the sulfoxide as the initial product, which can then be further oxidized to the sulfone upon treatment with a stronger oxidizing agent or an excess of the oxidant. rsc.org Catalytic systems, such as those employing transition metals like titanium or vanadium, can enhance the efficiency and selectivity of the oxidation, particularly when using hydrogen peroxide. rsc.orgresearchgate.net

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidizing agent. organic-chemistry.orgorganic-chemistry.org For instance, the use of one equivalent of the oxidant tends to favor the formation of the monosulfoxide, while an excess will lead to the disulfoxide, monosulfone, or disulfone.

Table 1: Predicted Oxidation Products of this compound with Various Oxidizing Agents

| Oxidizing Agent | Stoichiometry (Equivalents) | Primary Product(s) |

| Hydrogen Peroxide (H₂O₂) | 1 | 4-(Ethylsulfinyl)butylsulfanylbenzene |

| Hydrogen Peroxide (H₂O₂) | Excess | 4-(Ethylsulfonyl)butylsulfinylbenzene, 4-(Ethylsulfonyl)butylsulfonylbenzene |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1 | 4-(Ethylsulfinyl)butylsulfanylbenzene |

| m-Chloroperoxybenzoic acid (m-CPBA) | Excess | 4-(Ethylsulfonyl)butylsulfonylbenzene |

| Ozone (O₃) | Controlled | Mixture of sulfoxides |

| Ozone (O₃) | Excess | Mixture of sulfones |

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur (C-S) bonds in this compound can be activated and cleaved under various conditions, offering pathways for further functionalization. The molecule possesses both an aryl C-S bond and alkyl C-S bonds, which exhibit different reactivities.

Transition-metal catalysis is a prominent method for C-S bond activation. acs.orgresearchgate.net Complexes of palladium, nickel, and other transition metals can facilitate the cleavage of the C-S bond, enabling cross-coupling reactions or reductions. acs.org The aryl C-S bond is generally more susceptible to cleavage by transition metals compared to the alkyl C-S bonds.

Metal-free methods for C-S bond cleavage have also been developed, often employing reagents that can activate the sulfur atom towards nucleophilic or electrophilic attack. rsc.org For instance, the formation of sulfonium salts can render the adjacent carbon atoms more susceptible to nucleophilic attack, leading to C-S bond cleavage. Photochemical and electrochemical methods can also induce C-S bond cleavage, often proceeding through radical intermediates. nih.gov

Table 2: Comparison of Methods for Carbon-Sulfur Bond Activation and Cleavage

| Method | Reagents/Conditions | Bond Selectivity |

| Transition-Metal Catalysis | Pd or Ni catalyst, ligand, base | Preferential cleavage of the aryl C-S bond |

| Metal-Free Halogenation | N-Bromosuccinimide (NBS), N-Fluorobenzenesulfonimide (NFSI) | Can be selective for different types of alkyl C-S bonds |

| Reductive Cleavage | Alkali metals in liquid ammonia (Birch reduction) | Cleavage of both aryl and alkyl C-S bonds |

| Photochemical Cleavage | UV light | Can lead to homolytic cleavage of C-S bonds |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety of this compound

The benzene ring in this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating butylsulfanyl group. This substituent directs incoming electrophiles primarily to the ortho and para positions relative to the sulfur atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions will determine the degree of substitution and the regioselectivity. Due to steric hindrance from the butylsulfanyl chain, substitution at the ortho position might be less favored compared to the para position.

Nucleophilic aromatic substitution (SNAr) on the benzene ring is generally less facile as the ring is electron-rich. However, if the ring were to be substituted with strong electron-withdrawing groups, nucleophilic attack could become possible.

Reactions Involving the Ethylsulfanyl and Butylsulfanyl Chains

The alkylthio chains of this compound can undergo reactions characteristic of sulfides. One of the primary reactions is S-alkylation, where the sulfur atom acts as a nucleophile and attacks an alkyl halide to form a sulfonium salt. libretexts.orglibretexts.org This reaction can occur on either the ethylsulfanyl or the butylsulfanyl sulfur, with the reactivity being influenced by steric factors and the electronic environment.

The resulting sulfonium salts are versatile intermediates that can undergo further reactions, such as elimination or substitution, where the sulfide (B99878) can act as a leaving group.

Mechanistic Insights into Key Reaction Pathways

The chemical transformations of this compound proceed through various well-established mechanistic pathways.

Oxidation: The oxidation of the thioether to a sulfoxide and then to a sulfone is believed to proceed via a direct attack of the oxidizing agent on the sulfur atom. In the case of hydrogen peroxide, the reaction is thought to involve a nucleophilic attack by the sulfur on the peroxide oxygen.

Carbon-Sulfur Bond Cleavage: Transition-metal-catalyzed C-S bond cleavage often involves an oxidative addition of the C-S bond to a low-valent metal center. acs.org This is followed by subsequent steps such as reductive elimination to form new bonds. Metal-free C-S bond cleavage can proceed through various mechanisms, including the formation of radical cations which then fragment. nih.gov

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. A subsequent deprotonation step restores the aromaticity of the ring.

S-Alkylation: The formation of sulfonium salts from the reaction of the thioether with an alkyl halide is a classic SN2 reaction. The sulfur atom acts as the nucleophile, and the reaction proceeds with the inversion of configuration at the carbon atom of the alkyl halide if it is chiral.

Computational Chemistry and Quantum Mechanical Investigations of 4 Ethylsulfanylbutylsulfanylbenzene

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a many-electron system can be determined from its electron density. Ab initio calculations, on the other hand, are based on first principles without the inclusion of experimental data. nih.gov

For a molecule like 4-Ethylsulfanylbutylsulfanylbenzene, DFT and ab initio methods can provide significant insights into its fundamental chemical nature. These calculations can be performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized molecular geometries and other properties. researchgate.net

The electronic structure of a molecule is central to its chemical behavior. Key aspects of the electronic structure that can be investigated using computational methods include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's reactivity and stability. researchgate.netreddit.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and thus more reactive. reddit.com For this compound, the presence of sulfur atoms with lone pairs of electrons and the aromatic benzene (B151609) ring would be expected to influence the energies of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich sulfur atoms and the benzene ring, while the LUMO may be distributed over the entire molecule.

Molecular orbitals are mathematical functions that describe the wave-like behavior of an electron in a molecule. youtube.comyoutube.com They are formed from the constructive and destructive interference of atomic orbitals. youtube.com Bonding molecular orbitals have lower energy and increase electron density between atoms, while antibonding orbitals have higher energy and decrease electron density. youtube.com

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and not based on actual published data for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netavogadro.ccuni-muenchen.de The MEP is the force experienced by a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de

Different colors on an MEP map represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. avogadro.cc For this compound, the MEP map would likely show negative potential around the sulfur atoms due to their lone pairs of electrons, and a relatively electron-rich region associated with the π-system of the benzene ring.

Table 2: Hypothetical MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential |

| Sulfur Atoms | Negative (Red) |

| Benzene Ring (π-system) | Slightly Negative (Yellow/Orange) |

| Alkyl Chains (C-H bonds) | Slightly Positive (Green/Blue) |

Note: The descriptions in this table are illustrative and based on general chemical principles.

Computational methods can be used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra). These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups.

For this compound, DFT calculations would predict the stretching and bending frequencies for the C-H bonds of the benzene ring and alkyl chains, the C-S bonds, and the C-C bonds within the aromatic ring and the butyl chains. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor.

Molecular Dynamics (MD) Simulations and Conformational Landscape of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By applying Newton's laws of motion, MD simulations can generate trajectories that describe the conformational changes and dynamic behavior of a molecule. youtube.com

For a flexible molecule like this compound, with its butyl and ethyl side chains, MD simulations are essential for exploring its conformational landscape. The molecule can adopt various conformations due to rotation around single bonds. MD simulations can help identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. Enhanced sampling techniques, such as metadynamics, can be employed to more efficiently explore the conformational space. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. ims.ac.jp A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. ims.ac.jp

For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to model the reaction pathway. By calculating the energies of reactants, products, and potential transition states, the most likely reaction mechanism can be determined. This involves locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Aryl Alkyl Thioethers

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to predict the properties of chemical compounds based on their molecular structure. nih.govasianpubs.org QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. nih.gov

For a class of compounds like aryl alkyl thioethers, which includes this compound, QSPR models could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times. nih.govresearchgate.net The model would be built using a training set of known aryl alkyl thioethers and their experimentally determined properties. The resulting model could then be used to predict the properties of new or uncharacterized compounds within the same class, including this compound. The quality and predictive power of QSPR models are assessed through internal and external validation techniques. rsc.org

In Silico Approaches for Chemical System Understanding

In the realm of modern chemistry, in silico approaches, which utilize computer simulations and computational methods, have become indispensable tools for understanding the intricacies of chemical systems. These techniques, rooted in quantum mechanics and classical physics, allow researchers to model molecular structures, predict their properties, and elucidate reaction mechanisms with remarkable accuracy. For a molecule like this compound, computational studies would be pivotal in unraveling its electronic structure, conformational landscape, and reactivity.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level. Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations can provide detailed insights that are often difficult or impossible to obtain through experimental means alone. These approaches are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties, offering a comprehensive understanding of a compound's behavior. mdpi.comresearchgate.net

Detailed Research Findings

As of the latest available data, specific computational chemistry and quantum mechanical investigations focused exclusively on this compound are not present in the surveyed scientific literature. While computational methods are widely applied to a vast array of organic molecules, including various sulfur-containing compounds, dedicated studies on this particular molecule have not been published.

However, it is possible to outline the types of data that such a study would likely generate, based on standard computational analyses performed on analogous molecules. A typical computational investigation of an organic molecule like this compound would involve the following:

Geometric Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. This involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Predictions: Computational methods can also be used to predict various types of spectra, which can then be compared with experimental data to validate the computational model.

Data Tables from Hypothetical Analysis

While no specific experimental or computational data for this compound is available, the following tables represent the types of information that would be generated from a standard in silico analysis using a method like Density Functional Theory (DFT) with a common basis set (e.g., B3LYP/6-31G(d,p)). The values presented here are illustrative and based on general knowledge of similar chemical structures.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-S (Aryl) Bond Length | ~1.77 Å |

| C-S (Alkyl) Bond Length | ~1.82 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-C (Alkyl) Bond Length | ~1.54 Å |

| C-S-C Bond Angle | ~100-105° |

Table 2: Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO (Highest Occupied Molecular Orbital) Energy | - |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Molecular Electrostatic Potential (MEP) Minima | - |

The HOMO and LUMO energies are fundamental in predicting a molecule's chemical reactivity and its behavior in electronic transitions. The HOMO-LUMO gap, in particular, is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Synthesis and Exploration of 4 Ethylsulfanylbutylsulfanylbenzene Derivatives and Analogues

Modification of the Alkyl Thioether Chains

The two alkyl thioether chains, an ethyl group and a butyl group, are prime targets for modification to alter the molecule's steric and electronic properties. The most direct approach for synthesizing analogues with varied chain lengths is through the Williamson ether synthesis, adapted for thioethers. This involves the reaction of a dithiol precursor, benzene-1,4-dithiol, with different haloalkanes in the presence of a base.

The synthesis of thioethers (also known as sulfides) is a well-established transformation. Typically, a thiol is deprotonated with a base to form a highly nucleophilic thiolate anion. This anion then displaces a halide from an alkyl halide in a classic SN2 reaction. masterorganicchemistry.com By selecting appropriate alkyl halides, a diverse library of analogues can be created. For instance, to synthesize the parent compound, benzene-1,4-dithiol would be reacted sequentially with 1-bromoethane and 1-bromobutane. By substituting these with other haloalkanes, the chain lengths can be readily modified.

This principle is applied in various fields, such as the synthesis of liquid crystals, where the length of terminal alkoxy or thioether chains is systematically varied to control the mesomorphic properties of the material. mdpi.comresearchgate.net Research into thioether-functionalized polymers and peptides also relies on the controlled formation of sulfide (B99878) bonds to build larger, functional structures. mdpi.com

Table 1: Hypothetical Analogues via Alkyl Thioether Chain Modification

| Product Name | Reagent 1 | Reagent 2 |

| 4-Ethylsulfanylpropylsulfanylbenzene | 1-Bromoethane | 1-Bromopropane |

| 4-Ethylsulfanylhexylsulfanylbenzene | 1-Bromoethane | 1-Bromohexane |

| 4-Propylsulfanylbutylsulfanylbenzene | 1-Bromopropane | 1-Bromobutane |

| 4,4'-Bis(butylsulfanyl)benzene | 1-Bromobutane | 1-Bromobutane |

This table presents theoretical synthetic pathways based on standard thioether synthesis protocols.

Substitution Patterns on the Benzene (B151609) Ring

Introducing substituents onto the central benzene ring is a powerful strategy for modulating the electronic properties of the 4-Ethylsulfanylbutylsulfanylbenzene core. The two thioether groups are ortho-, para-directing activators for electrophilic aromatic substitution (EAS) reactions. This means that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the existing sulfur linkages. Since the para position is already occupied by the second thioether group, substitution is expected to occur at the ortho positions (2, 3, 5, and 6).

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. The nitration of bromobenzene, for example, yields a mixture of ortho and para products, demonstrating the directing effect of the halogen. pbworks.com

Halogenation: The introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Acylation followed by reduction is often preferred for adding straight-chain alkyl groups to avoid carbocation rearrangements. libretexts.orglibretexts.org

The synthesis of substituted poly(phenylene sulfide) polymers, such as poly(2-methylphenylene sulfide), provides a practical example of how substituents can be incorporated onto a sulfur-linked aromatic ring. colab.ws

Table 2: Potential Products from Electrophilic Aromatic Substitution

| Target Product | Key Reagents | Reaction Type |

| 2-Nitro-4-ethylsulfanylbutylsulfanylbenzene | HNO₃ / H₂SO₄ | Nitration |

| 2-Bromo-4-ethylsulfanylbutylsulfanylbenzene | Br₂ / FeBr₃ | Bromination |

| 2-Chloro-4-ethylsulfanylbutylsulfanylbenzene | Cl₂ / FeCl₃ | Chlorination |

| 2-Acetyl-4-ethylsulfanylbutylsulfanylbenzene | CH₃COCl / AlCl₃ | Friedel-Crafts Acylation |

This table outlines theoretical outcomes of standard electrophilic aromatic substitution reactions on the parent scaffold.

Synthesis of Related Sulfur-Containing Aromatic and Heterocyclic Compounds

The structural motif of a sulfur-linked aromatic ring is not limited to single molecules but extends to polymers and complex heterocyclic systems. The synthesis of these related compounds often employs similar principles of carbon-sulfur bond formation.

Polymeric Analogues: A significant related structure is poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic polymer composed of aromatic rings linked by sulfide groups. wikipedia.org The commercial synthesis typically involves the reaction of sodium sulfide (Na₂S) with 1,4-dichlorobenzene (B42874) in a polar solvent like N-methyl-2-pyrrolidone (NMP) at high temperatures. wikipedia.org This method can be adapted to create a variety of poly(thioarylene)s. researchgate.net Dendrimeric and hyperbranched PPS structures have also been synthesized, showcasing complex architectures built from sulfur-aromatic linkages. jpn.org

Heterocyclic Analogues: Sulfur atoms can be incorporated into heterocyclic rings fused to or separate from the benzene core. A wide range of sulfur-containing heterocycles are known for their biological activity. digitellinc.comnih.gov Synthetic methods are diverse and include:

Reactions with Elemental Sulfur: Elemental sulfur (S₈) can be used as a direct source for building sulfur heterocycles, such as in the three-component reaction between 2-halophenylacetic acids, sulfur, and amines. researchgate.net

Intramolecular Cyclization: Disulfide intermediates can be formed and then cyclized to create fused ring systems like benzo mdpi.comrsc.orgthiazolo[2,3-c] mdpi.comcolab.wsrsc.orgtriazoles. digitellinc.com

Metal-Catalyzed C-S Bond Formation: Palladium and copper catalysts are often used to facilitate the formation of C-S bonds in the synthesis of heterocycles like 1,4-benzothiazine derivatives. nih.gov

Table 3: Classes of Related Sulfur-Containing Compounds

| Compound Class | General Synthetic Approach | Key Reagents/Intermediates |

| Poly(phenylene sulfide) | Polycondensation | Sodium sulfide, Dihalobenzene wikipedia.org |

| Sulfur Heterocycles | Multi-component Reaction | Elemental Sulfur (S₈), Amines researchgate.net |

| Fused Thiazoles | Intramolecular Cyclization | Disulfide Intermediates digitellinc.com |

| Thioether Liquid Crystals | Esterification/Thioetherification | Thiol-functionalized acids, Haloalkanes mdpi.comrsc.org |

Strategies for Late-Stage Functionalization of the this compound Scaffold

Late-stage functionalization (LSF) is a powerful synthetic paradigm that involves introducing chemical modifications in the final steps of a synthesis. unica.it This approach is highly efficient for rapidly creating a library of analogues from a common, complex intermediate, bypassing the need for separate, multi-step syntheses for each derivative. nih.govresearchgate.net For the this compound scaffold, LSF would allow for direct modification of C-H bonds that are typically unreactive.

Modern LSF strategies often rely on photoredox or electrochemical methods:

Photocatalytic C-H Functionalization: Organic dyes or metal complexes can absorb visible light and catalyze the activation of C-H bonds. For example, acridinium-based organic photocatalysts can enable the modification of inert C-H bonds under mild, metal-free conditions. unica.it This could potentially be used to introduce new functional groups onto the benzene ring or even the alkyl chains.

Radical-Mediated Thiolation: Methods have been developed for the site-selective thiolation of aliphatic and benzylic C-H bonds via a radical-chain pathway. nih.gov This allows for the direct installation of new sulfur-containing groups onto the existing scaffold.

Cross-Dehydrogenative Coupling (CDC): This strategy forms a new bond between two C-H, N-H, or S-H bonds, often under oxidative conditions. Recent advances have demonstrated oxidant-free CDC reactions enabled by γ-ray radiation, offering a versatile protocol for functionalizing complex molecules with high functional group tolerance. nih.govresearchgate.net

These advanced methods provide powerful tools for diversifying the this compound scaffold, enabling the synthesis of novel derivatives that would be difficult to access through traditional methods. mdpi.comnih.gov

Environmental Fate and Abiotic Degradation Pathways of 4 Ethylsulfanylbutylsulfanylbenzene

Photolytic Degradation in Atmospheric and Aqueous Environments

No data is available on the photolytic degradation of 4-Ethylsulfanylbutylsulfanylbenzene.

Hydrolysis and Other Abiotic Transformation Processes

No data is available on the hydrolysis or other abiotic transformation processes of this compound.

Sorption Behavior and Environmental Mobility

No data is available on the sorption behavior and environmental mobility of this compound.

Estimation of Environmental Half-Lives and Degradation Products

No data is available to estimate the environmental half-lives and degradation products of this compound.

Advanced Materials Science Applications of Aryl Alkyl Thioethers

Integration into Functional Polymer Systems (e.g., Polythioethers)

Aryl alkyl thioethers, particularly those containing a polymerizable group like a vinyl moiety, are valuable monomers for the synthesis of functional polymers known as polythioethers. Phenyl vinyl sulfide (B99878) (PVS), for instance, can be polymerized to form poly(phenyl vinyl sulfide) (PPVS), a polymer with a thioether group and a phenyl ring attached to the polymer backbone in each repeating unit. ontosight.ai

The polymerization of PVS can be initiated through various methods, and recent research has explored techniques to control the molar mass and dispersity of the resulting polymer. For example, studies have shown that deuteration of the vinyl group in PVS can influence the polymerization process, offering a novel method to tune the polymer's properties without altering its chemical structure. chemrxiv.org The properties of PPVS, such as its high refractive index and glass transition temperature, make it a material of interest for optical applications. sigmaaldrich.com

The synthesis of polythioethers is not limited to the polymerization of vinyl thioethers. Thiol-yne "click" chemistry, for instance, provides a rapid and efficient route to polythioethers with various architectures, including linear, hyperbranched, and network structures. researchgate.net This method involves the reaction of multifunctional thiols and alkynes and allows for the incorporation of various functional groups, leading to polymers with tailored properties.

| Property | Value | Reference |

|---|---|---|

| Refractive Index (n20/D) | 1.657 | sigmaaldrich.com |

| Glass Transition Temperature (Tg) | 113 °C | sigmaaldrich.com |

| Maximum Absorption Wavelength (λmax) | 220 nm | sigmaaldrich.com |

Design and Synthesis of Sulfur-Functionalized Metal-Organic Frameworks (MOFs) for Specific Material Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of sulfur functionalities, such as thioether groups, into the organic linkers can impart unique properties to the resulting MOFs, including enhanced affinity for heavy metals and catalytic activity. rsc.org

While the direct use of phenyl vinyl sulfide as a linker in MOF synthesis is not widely reported, the broader class of thioether-functionalized ligands is extensively used. These ligands can be designed with varying lengths and functionalities to control the pore size and chemical environment within the MOF. For example, thioether-functionalized vinylene-linked covalent organic frameworks (COFs), a related class of porous polymers, have been synthesized. These materials, when loaded with palladium nanoparticles, have shown excellent catalytic activity in the semi-hydrogenation of alkynes. The thioether groups in these frameworks are believed to enhance the metal-support interaction, leading to improved catalytic selectivity. rsc.org

The synthesis of thioether-functionalized MOFs can be achieved through direct synthesis, where the functionalized linker is used in the initial MOF synthesis, or through post-synthetic modification, where the thioether group is introduced into an existing MOF structure. rsc.org

| Material | Functional Group | Application | Key Finding | Reference |

|---|---|---|---|---|

| Pd@V-COF-S | Thioether | Catalytic semi-hydrogenation of alkynes | Enhanced selectivity due to strong metal-support interaction. | rsc.org |

| Thiol-functionalized MOF-808 | Thiol | Mercury removal from water | High adsorption capacity for Hg(II). | nih.gov |

Role in Organic Electronic Materials and Optoelectronic Devices

The unique electronic properties of sulfur-containing organic compounds make them promising candidates for applications in organic electronics and optoelectronics. The sulfur atom in a thioether can influence the electronic structure of a molecule, and polymers containing thioether linkages can exhibit interesting semiconducting and optical properties. ontosight.ai

Polyphenylene sulfide (PPS), a high-performance thermoplastic, consists of aromatic rings linked by sulfide groups. wikipedia.org While inherently an insulator, PPS can be doped to become a semiconductor, highlighting the potential of aryl sulfide materials in electronics. wikipedia.org The electrical properties of PPS, such as its high resistivity, make it suitable for use as an electrical insulator in various applications.

The development of new organic semiconductors is crucial for advancing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of thioether moieties into conjugated polymer backbones is a strategy being explored to tune the electronic and optical properties of these materials for specific device applications.

| Property | Value | Reference |

|---|---|---|

| Volume Resistivity | 10E13 Ohm·cm | mcam.com |

| Surface Resistivity | 10E12 Ohm/sq | mcam.com |

Catalytic Applications and Ligand Design Incorporating Thioether Motifs

Thioether-containing molecules can act as ligands that coordinate to metal centers, forming complexes with catalytic activity. The sulfur atom in the thioether can influence the electronic and steric environment of the metal center, thereby affecting the catalytic performance of the complex.

Phenyl vinyl sulfide itself can participate in catalytic reactions. For instance, it has been used as a substrate in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. organic-chemistry.org The reactivity of the vinyl group in PVS allows for its coupling with aryl halides to form arylated vinyl sulfides. The efficiency of such reactions can be dependent on the catalyst system employed. organic-chemistry.org

More broadly, the design of chiral thioether ligands has been a significant area of research in asymmetric catalysis. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective transformations. The ability of the sulfur atom to coordinate to the metal center is a key feature in the design of these catalysts. The development of new thioether-containing ligands continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a wide range of chemical transformations.

| Reaction | Catalyst/Ligand System | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Heck Vinylation | Palladium complex with tetraphosphine ligand | Phenyl vinyl sulfide | Formation of (E)-[2-(phenyl)vinyl]benzene derivatives. | organic-chemistry.org |

| Three-Component Coupling | Nickel-Xantphos catalyst | Phenyl vinyl sulfone (derived from PVS) | Synthesis of multi-substituted benzenes. | wvu.edu |

Q & A

Basic Research Question: What are the standard methodologies for synthesizing 4-Ethylsulfanylbutylsulfanylbenzene, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution reactions between thiol-containing precursors and halogenated aromatic intermediates. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Catalysts : Base catalysts (e.g., K₂CO₃) neutralize acidic byproducts and drive equilibrium toward product formation .

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like oxidation of thiol groups.

Data Interpretation : Yield optimization requires monitoring via HPLC or GC-MS to quantify intermediates and byproducts. For example, incomplete substitution may result in mono-sulfanyl derivatives, identifiable via mass spectrometry .

Advanced Research Question: How can computational modeling resolve contradictions in experimental data regarding the compound’s conformational stability?

Methodological Answer:

Discrepancies between crystallographic data (e.g., bond angles) and spectroscopic observations (e.g., NMR coupling constants) can be addressed through:

- DFT Calculations : Simulate ground-state geometries and compare with X-ray diffraction data to validate structural hypotheses .

- MD Simulations : Assess dynamic behavior in solution to explain deviations from solid-state conformations .

Case Study : A 2012 study on analogous triazole-sulfanyl compounds used DFT to reconcile discrepancies between theoretical and observed dihedral angles, attributing differences to solvent interactions .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound’s purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify sulfanyl proton environments (δ 1.5–2.5 ppm for ethyl groups; δ 3.0–4.0 ppm for butyl linkages) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Confirm S–C bonds via stretches at 600–700 cm⁻¹.

- Elemental Analysis : Validate stoichiometry (C, H, S) to detect impurities like unreacted thiols.

Pitfalls : Overlapping signals in crowded regions (e.g., aliphatic chains) may require DEPT-135 or HSQC for resolution .

Advanced Research Question: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethyl and butyl sulfanyl groups create steric hindrance, limiting accessibility to catalytic sites in Pd-mediated couplings. Comparative studies with shorter-chain analogs (e.g., methyl sulfanyl derivatives) show reduced yields in Suzuki-Miyaura reactions .

- Electronic Effects : Electron-rich aromatic rings (due to sulfanyl substituents) enhance oxidative addition rates but may destabilize metal intermediates. Cyclic voltammetry can quantify electronic effects on redox potentials .

Experimental Design : Use Hammett constants to correlate substituent effects with reaction rates, paired with XPS to analyze metal-ligand interactions .

Basic Research Question: What are the common sources of error in measuring the compound’s solubility profile?

Methodological Answer:

- Saturation Point Determination : Gravimetric methods may overestimate solubility due to co-precipitation of impurities. Validate via UV-Vis calibration curves at λ_max ≈ 270 nm (aromatic π→π* transitions) .

- Temperature Control : Poorly regulated water baths (±2°C) introduce significant variability. Use DSC to correlate phase transitions with solubility limits .

Advanced Research Question: How can isotopic labeling (e.g., ³⁴S) clarify mechanistic pathways in degradation studies?

Methodological Answer:

- Tracer Studies : Introduce ³⁴S-labeled this compound to track S–C bond cleavage routes during photodegradation or hydrolysis. LC-MS/MS can distinguish labeled degradation products (e.g., sulfonic acids vs. thiols) .

- Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-determining steps. For example, a KIE > 1 suggests bond-breaking is mechanistically critical .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods rated for sulfur-containing volatiles.

- Personal Protective Equipment (PPE) : Nitrile gloves (thickness ≥ 5 mil) and chemical aprons to prevent dermal exposure.

- Spill Management : Neutralize spills with activated charcoal or bentonite clay, followed by 10% NaOH rinsing to hydrolyze residual thiols .

Advanced Research Question: How do intermolecular interactions (e.g., π-stacking, van der Waals forces) affect the compound’s crystallinity?

Methodological Answer:

- XRD Analysis : Compare diffraction patterns with computational models (e.g., Mercury CSD) to identify dominant packing motifs. For sulfanylbenzenes, alkyl chain length correlates with lattice energy: longer chains (butyl) reduce crystallinity due to disordered packing .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to infer stability of crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.